molecular formula C9H11ClO2 B8587638 alpha-Chloromethyl-2-methoxybenzylalcohol

alpha-Chloromethyl-2-methoxybenzylalcohol

Cat. No. B8587638
M. Wt: 186.63 g/mol
InChI Key: IVQDEIRUOFEMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloromethyl-2-methoxybenzylalcohol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Chloromethyl-2-methoxybenzylalcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chloromethyl-2-methoxybenzylalcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Chloromethyl-2-methoxybenzylalcohol

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-chloro-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3

InChI Key

IVQDEIRUOFEMAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.7 g of 2-methoxy-α-chloroacetophenone are dissolved in 30 ml of dioxane, and 12 ml of water are added thereto. 600 mg of sodium borohydride are added gradually to the solution at 10° to 20° C. Then, the mixture is treated in the same manner as described in Example 2-(1). 1.4 g of α-chloromethyl-2-methoxybenzylalcohol are obtained as a crude oil.
Name
2-methoxy-α-chloroacetophenone
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.55 g of 2-methoxy-α-chloroacetophenone are dissolved in 70 ml of dioxane, and 30 ml of water are added thereto. 1.5 g of sodium borohydride are added gradually to the solution at 10° to 20° C. Then, the mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice-water. The aqueous mixture is extracted with benzene. Then, the extract is dried and evaporated to remove solvent. 3.7 g of α-chloromethyl-2-methoxybenzylalcohol are obtained as a crude oil.
Name
2-methoxy-α-chloroacetophenone
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Chloro-2′-methoxyacetophenone (186.6 mg, 1.0 mmol) and a formic acid/triethylamine azeotropic mixture (0.2 ml) were added to a solution of chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (1.35 mg, 0.002mmol, s/c=500) in ethyl acetate (2.0ml), followed by stirring at room temperature for 2 hours. After completion of the reaction, 1 M hydrochloric acid (1.2 ml) was added, and the reaction product was extracted with ethyl acetate (2 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a desired compound, (+)-2-chloro-1-(2′-methoxyphenyl)ethanol (170.6 mg; yield: 90.4%; optical purity: 95.2% ee).
Quantity
186.6 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Quantity
1.35 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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